3-Fluoro-3-methyl-1-[(4-nitrophenyl)methyl]-piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-3-methyl-1-[(4-nitrophenyl)methyl]-piperidine is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a fluorine atom, a methyl group, and a nitrophenyl group attached to the piperidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-3-methyl-1-[(4-nitrophenyl)methyl]-piperidine typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a piperidine derivative is reacted with a fluorinated methylating agent in the presence of a base. The nitrophenyl group is introduced through a nitration reaction using concentrated nitric acid and sulfuric acid as catalysts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely. The use of advanced purification techniques such as chromatography and crystallization ensures the final product meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
3-Fluoro-3-methyl-1-[(4-nitrophenyl)methyl]-piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or hydrogen in the presence of a palladium catalyst can convert the nitro group to an amino group.
Substitution: The fluorine atom can be substituted by other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, hydrogen with palladium catalyst
Substitution: Sodium methoxide in methanol
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Amino derivatives
Substitution: Various substituted piperidine derivatives
Wissenschaftliche Forschungsanwendungen
3-Fluoro-3-methyl-1-[(4-nitrophenyl)methyl]-piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Fluoro-3-methyl-1-[(4-nitrophenyl)methyl]-piperidine involves its interaction with specific molecular targets. The fluorine atom and nitrophenyl group play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Fluoro-3-nitrophenyl methyl sulfone
- 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde
Uniqueness
Compared to similar compounds, 3-Fluoro-3-methyl-1-[(4-nitrophenyl)methyl]-piperidine is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. Its fluorine atom enhances its stability and reactivity, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
1023305-91-0 |
---|---|
Molekularformel |
C13H17FN2O2 |
Molekulargewicht |
252.28 g/mol |
IUPAC-Name |
3-fluoro-3-methyl-1-[(4-nitrophenyl)methyl]piperidine |
InChI |
InChI=1S/C13H17FN2O2/c1-13(14)7-2-8-15(10-13)9-11-3-5-12(6-4-11)16(17)18/h3-6H,2,7-10H2,1H3 |
InChI-Schlüssel |
ZBOBZABDXXURBI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCN(C1)CC2=CC=C(C=C2)[N+](=O)[O-])F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.